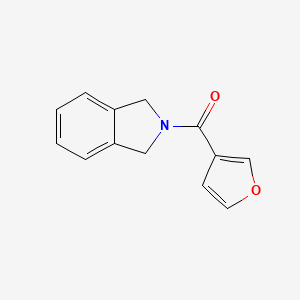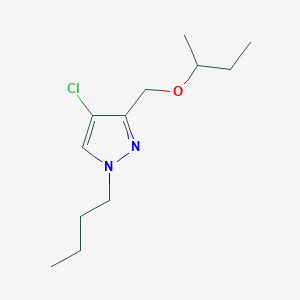![molecular formula C18H16O5 B2531771 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one CAS No. 73270-78-7](/img/structure/B2531771.png)
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran derivatives are a class of organic compounds that have garnered significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound "3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one" is a specific benzofuran derivative that is likely to possess interesting chemical and physical properties, as well as potential biological activities, although it is not directly mentioned in the provided papers.
Synthesis Analysis
The synthesis of benzofuran scaffolds can be achieved through various methods. One approach involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran motifs containing a C2 quaternary center and a C3 carbonyl group . Another method utilizes Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which can be used to synthesize commercial drug molecules . Additionally, intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation has been developed as a novel and efficient method for preparing benzofuran derivatives .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied using various experimental and theoretical methods. For instance, the actual structure of benzofuranone-typical compounds in solid and solution has been examined, revealing that the lactone form is dominant over the enol form . The crystal structure of certain benzofuran derivatives has also been determined, showing that the benzofuran and substituted phenyl rings are individually planar and almost perpendicular to each other .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid can lead to the construction of a unique benzofuran core . Photochemical methods have been explored to install a benzofuran moiety to the conjugated backbone of certain derivatives . Moreover, the radical scavenging potency of benzofuran derivatives has been evaluated, with some compounds showing better scavenging effects than standard drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives have been extensively studied. Thermodynamic driving forces and mechanism of benzofuranone-typical compounds as antioxidants in solution have been determined, suggesting that these compounds could be used as good hydrogen-atom-donating antioxidants . The crystal structure of a potent and selective inhibitor of rat heart cytosolic cyclic nucleotide phosphodiesterases has been determined, providing insights into its physical properties . Additionally, the antimicrobial and antioxidant activities of a series of benzofuranyl esters have been screened, revealing their potential as bioactive compounds .
Aplicaciones Científicas De Investigación
Antioxidant Properties and Mechanism
Benzofuran derivatives have been synthesized and examined for their antioxidant properties. For example, a study explored the structure, thermodynamic driving force, and mechanism of benzofuranone-typical compounds as antioxidants. These compounds, including variations like 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues, showed promising hydrogen-atom-donating antioxidant capabilities. Their thermodynamic parameters suggest they could be good proton donors and weak electron donors, indicating their potential as antioxidants in solution (Zhu et al., 2011).
Photochemical Reactivities
Another area of interest is the photochemical reactivity of benzofuran derivatives. Research has explored the modulated photochemical reactivities of O-acetylated (3',5'-dimethoxyphenyl)heteroaryl acyloin derivatives under direct irradiation and photo-induced electron transfer conditions. This work laid the groundwork for installing a benzofuran moiety to the conjugated backbone, indicating potential applications in material sciences and photophysics (Bisht et al., 2018).
Anti-Cancer Activity
Benzofuran derivatives have also been investigated for their anti-cancer activities. A study synthesizing 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives showed varying ratios of anti-cancer activity against human tumor cell lines. This highlights the potential therapeutic applications of benzofuran derivatives in oncology (Demirayak et al., 2015).
Radical Scavenging and Antioxidant Activities
Further investigations into benzofuran derivatives reveal their radical scavenging and antioxidant activities. Compounds like 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates have shown significant antioxidant properties, with some derivatives demonstrating better scavenging effects than standard drugs. These findings suggest applications in developing new antioxidants (Then et al., 2017).
Antimicrobial and Antioxidant Activities
Benzofuranyl esters have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds displayed significant antimicrobial abilities and potent antioxidant activities in various assays, presenting a potential for pharmaceutical and therapeutic applications (Kumar et al., 2015).
Mecanismo De Acción
Target of Action
The compound 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one, also known as SMR000047983, primarily targets the Sortase A enzyme . Sortase A is a virulence factor essential for the pathogenesis of Gram-positive pathogens . It is responsible for the reaction that anchors surface protein virulence factors to the peptidoglycan cell wall of the bacteria .
Mode of Action
The compound acts as a Sortase A inhibitor . By inhibiting Sortase A, it prevents the anchoring of surface protein virulence factors to the bacterial cell wall . This disrupts the bacteria’s ability to adhere to host cells, which is a crucial step in the infection process .
Biochemical Pathways
The compound’s action affects the Sortase A pathway . This pathway is involved in the anchoring of surface proteins to the bacterial cell wall . By inhibiting Sortase A, the compound disrupts this pathway, preventing the bacteria from effectively adhering to host cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to effectively reach their target sites .
Result of Action
The inhibition of Sortase A by 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one results in the disruption of the bacteria’s ability to adhere to host cells . This can prevent the bacteria from establishing an infection, making the compound potentially useful in the treatment of infections caused by Gram-positive bacteria .
Action Environment
The efficacy and stability of 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . Furthermore, the compound should be used only in a well-ventilated area to avoid inhalation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-11-7-8-16(22-2)14(9-11)15(19)10-17-12-5-3-4-6-13(12)18(20)23-17/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYDRDVCOYKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)
![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)


![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)
![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)

